N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a naphthyridine core, a fluorobenzyl group, and a carbamoylphenyl moiety. Its unique chemical properties make it a subject of study in medicinal chemistry, pharmacology, and materials science.
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O3/c24-16-9-7-14(8-10-16)13-28-21-15(4-3-11-26-21)12-18(23(28)31)22(30)27-19-6-2-1-5-17(19)20(25)29/h1-12H,13H2,(H2,25,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUWSFODGZCHIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyridine Derivatives
A common approach involves the condensation of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds. For example, 3-pyridinamine derivatives react with ethoxycarbonylvinyl groups under basic conditions to form the naphthyridine ring. Applied to the target compound, this method would require:
Palladium-Catalyzed Cross-Coupling
Source demonstrates the use of Pd(dppf)Cl₂·DCM in Suzuki-Miyaura couplings to functionalize naphthyridines. For the target molecule, this could involve:
- 4-Bromo-1,8-naphthyridine-3-carboxylate as the core intermediate.
- 4-Fluorobenzylboronic acid for introducing the fluorophenylmethyl group at position 1.
- Reaction conditions: K₂CO₃ (2 equiv), Pd(dppf)Cl₂·DCM (4 mol%), DMF/H₂O (3:1), 80°C, 12 hours.
Functionalization of the Naphthyridine Core
Introduction of the Oxo Group at Position 2
The 2-oxo group is introduced via oxidation or hydrolysis:
- Oxidation of a methylthio intermediate : Treating 2-methylthio-1,8-naphthyridine with m-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C to room temperature, 6 hours) yields the 2-oxo derivative.
- Hydrolysis of ester groups : Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate undergoes saponification with NaOH (2M, ethanol/water, reflux, 4 hours) to produce the carboxylic acid.
Attachment of the Carbamoylphenyl Group
The final carboxamide is formed via coupling reactions:
- Carbodiimide-mediated coupling : React 1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid with 2-aminobenzamide using EDCI/HOBt in DMF (room temperature, 24 hours).
- Yield optimization : Purification via flash chromatography (silica gel, ethyl acetate/hexane 1:1) achieves >85% purity.
Industrial-Scale Production Considerations
Scalable synthesis requires adjustments to maximize efficiency and minimize costs:
Continuous Flow Reactors
Crystallization Techniques
- Solvent selection : Ethanol/water (7:3) mixtures yield high-purity crystals (mp: 218–220°C).
- Recovery efficiency : 92% yield after two recrystallizations.
Characterization and Analytical Data
Challenges and Optimization Strategies
Regioselectivity in Naphthyridine Formation
Byproduct Formation During Coupling
- Issue : Self-condensation of 2-aminobenzamide generates dimeric impurities.
- Mitigation : Slow addition of carbodiimide reagent (0.5 mL/min) and sub-zero temperatures (−10°C).
Recent Advances in Catalysis
Source highlights the role of computational modeling in designing catalysts for naphthyridine functionalization:
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is primarily studied for its therapeutic potential:
- Cancer Treatment : The compound has shown promise as an anti-cancer agent by inhibiting specific enzymes involved in tumor growth. Research indicates that it may target pathways associated with cell proliferation and apoptosis.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses by interacting with cytokine signaling pathways.
Pharmacology
In pharmacological studies, the compound's interactions with various biological targets are being investigated:
- Enzyme Inhibition : The compound's ability to inhibit enzymes such as kinases or proteases is being explored to understand its mechanism of action in disease modulation.
- Receptor Modulation : Research is ongoing to determine how this compound interacts with specific receptors involved in pain and inflammation pathways.
Materials Science
The unique structural features of this compound make it a candidate for innovative materials:
- Organic Electronics : Its electronic properties are being studied for potential applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
- Nanomaterials : The compound's ability to form stable nanostructures can be useful in drug delivery systems or as components in nanocomposites.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-cancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Study 2 | Enzyme Interaction | Identified as a potent inhibitor of specific kinases involved in cancer signaling. |
| Study 3 | Material Properties | Exhibited promising conductivity and stability for electronic applications. |
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s binding to these targets can modulate their activity, leading to therapeutic effects. For example, it may inhibit the activity of a key enzyme involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-carbamoylphenyl)-1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Similar structure but lacks the fluorine atom on the benzyl group.
N-(2-carbamoylphenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Similar structure with a chlorine atom instead of fluorine.
N-(2-carbamoylphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to its analogs.
Biological Activity
N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activities associated with this compound, focusing on its antitumor properties, structure-activity relationships (SAR), and implications for further research.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex naphthyridine core that contributes to its biological activity. The presence of the fluorophenyl and carbamoyl groups is crucial for its interaction with biological targets.
Antitumor Activity
Research has demonstrated that derivatives of naphthyridine, including the compound , exhibit moderate to potent cytotoxic effects against various cancer cell lines. A study highlighted that modifications at the N-1 and C-7 positions of the naphthyridine structure significantly influence antitumor activity. For instance:
- N-1 Substituents : The introduction of a 2-thiazolyl group at the N-1 position has been identified as particularly effective in enhancing antitumor activity.
- C-7 Substituents : Aminopyrrolidine derivatives showed superior efficacy compared to other amines or thioether derivatives at this position .
Table 1: Summary of Antitumor Activity
| Compound Variant | N-Position Substituent | C-Position Substituent | Cytotoxicity (IC50) |
|---|---|---|---|
| Original | None | None | Moderate |
| Variant A | 2-Thiazolyl | Aminopyrrolidine | Potent |
| Variant B | 2-Thiazolyl | Thioether | Moderate |
Structure-Activity Relationships (SAR)
The SAR studies on naphthyridine derivatives reveal critical insights into how chemical modifications impact biological activity. For example, the presence of specific functional groups can enhance solubility and bioavailability, which are essential for effective therapeutic action.
In a recent investigation, several analogs were synthesized to explore their antiparasitic activity alongside their cytotoxic profiles. The findings indicated that certain modifications led to a loss of activity while others retained or enhanced potency. The removal of hydroxyl groups significantly decreased antiparasitic efficacy, suggesting that these groups play a vital role in maintaining biological activity .
Case Studies and Research Findings
Several studies have explored the biological effects of naphthyridine derivatives:
- Antileishmanial Activity : A series of 8-hydroxy naphthyridines demonstrated potent in vitro activity against Leishmania amastigotes. The SAR analysis indicated that specific substitutions were necessary for maintaining high levels of activity .
- Antiviral Properties : Other derivatives have shown promise as anti-HIV agents, with mechanisms involving inhibition of viral replication pathways .
- Anti-inflammatory Effects : Some studies have reported anti-inflammatory activities linked to naphthyridine compounds, suggesting a broader therapeutic potential beyond cancer treatment .
Q & A
Q. Table 1: Example SAR Data for Analogues
| Substituent (R) | LogP | IC₅₀ (μM) | Target Enzyme Inhibition (%) |
|---|---|---|---|
| 4-Fluorophenyl | 3.2 | 0.45 | 92 |
| 4-Chlorophenyl | 3.5 | 0.78 | 85 |
| 4-Methoxyphenyl | 2.8 | 1.20 | 68 |
| Data adapted from . |
Advanced: How should researchers resolve contradictions in reported biological activity across structurally similar naphthyridine derivatives?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., cell lines, enzyme isoforms, incubation times). For example, fluorophenyl derivatives show higher potency in EGFR-mutant cell lines vs. wild-type .
- Structural Re-evaluation : Use X-ray crystallography or molecular docking to verify binding modes. Contradictions may arise from divergent binding poses due to minor substituent changes .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies to identify outliers or confounding variables .
Advanced: What computational strategies are effective for predicting target binding and optimizing pharmacokinetics?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., ATP-binding pockets). Prioritize hydrogen bonds with the carbamoyl group and π-π stacking with fluorophenyl .
- ADMET Prediction : Tools like SwissADME predict solubility (LogS), permeability (Caco-2), and CYP450 interactions. For this compound, moderate solubility (LogS = -4.1) suggests formulation with co-solvents (e.g., PEG 400) .
Advanced: How can formulation challenges related to poor aqueous solubility be addressed in preclinical studies?
Methodological Answer:
- Co-Solvent Systems : Use vehicles like Cremophor EL/ethanol (1:1) for in vivo dosing .
- Nanoformulations : Prepare liposomal encapsulations (e.g., DPPC/cholesterol) to enhance bioavailability. Particle size (<200 nm) and polydispersity index (<0.2) are critical quality controls .
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH). Amide bonds are prone to hydrolysis at pH <5 .
Advanced: What experimental protocols ensure stability of the compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h. Analyze degradation via HPLC. The compound is stable at pH 6–8 but degrades rapidly in acidic conditions (t₁/₂ = 2h at pH 2) .
- Thermal Stability : Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles. DSC analysis shows decomposition onset at 215°C .
Advanced: How can researchers validate hypothesized biological targets using gene knockout or knockdown models?
Methodological Answer:
- CRISPR/Cas9 Knockouts : Generate EGFR or PI3K-null cell lines. A >50% reduction in compound efficacy in knockouts confirms target relevance .
- siRNA Screening : Transfect cells with siRNA libraries targeting kinases. Monitor rescue of compound-induced apoptosis .
Advanced: What strategies optimize pharmacokinetic properties without compromising target affinity?
Methodological Answer:
- Prodrug Design : Introduce ester moieties at the carbamoyl group to enhance oral absorption. Hydrolyze in vivo to active form .
- Metabolic Shielding : Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP-mediated oxidation .
Advanced: How do researchers evaluate synergistic effects with other therapeutic agents in complex disease models?
Methodological Answer:
- Combinatorial Screens : Use high-throughput platforms (e.g., Checkerboard assay) to test with standard chemotherapeutics (e.g., cisplatin). Calculate synergy scores (e.g., Combination Index <1) .
- In Vivo Models : Administer compound + paclitaxel in xenograft mice. Tumor volume reduction >70% indicates synergy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
